molecular formula C25H25F2N3O3 B11436331 Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11436331
M. Wt: 453.5 g/mol
InChI Key: QIAQQBYNGZLWAH-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a cyclohexyl group, a difluoromethoxyphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps, including the formation of the dihydropyrimido[1,2-a]benzimidazole core and the subsequent attachment of the cyclohexyl and difluoromethoxyphenyl groups. Common synthetic routes may involve the use of α-(difluoromethoxy)ketones as versatile building blocks .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions, may be employed .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted products.

Scientific Research Applications

Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxylated nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines .

Uniqueness

Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethoxy group, in particular, imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C25H25F2N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C25H25F2N3O3/c1-15-21(23(31)32-16-9-3-2-4-10-16)22(17-11-5-8-14-20(17)33-24(26)27)30-19-13-7-6-12-18(19)29-25(30)28-15/h5-8,11-14,16,22,24H,2-4,9-10H2,1H3,(H,28,29)

InChI Key

QIAQQBYNGZLWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4OC(F)F)C(=O)OC5CCCCC5

Origin of Product

United States

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